N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine
Description
N-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a 1,3,4-oxadiazole derivative characterized by a 3-nitrophenyl substituent at the 5-position of the oxadiazole ring and a cyclopropanamine group attached via a methyl linker at the 2-position. Its molecular formula is C₁₂H₁₂N₄O₂, with a molecular weight of 244.26 g/mol (calculated). The compound is commercially available for research purposes .
The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may enhance intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) compared to halogenated or alkoxy-substituted analogs.
Properties
IUPAC Name |
N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-16(18)10-3-1-2-8(6-10)12-15-14-11(19-12)7-13-9-4-5-9/h1-3,6,9,13H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYWHHPZNJJHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320010 | |
| Record name | N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825727 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
790263-66-0 | |
| Record name | N-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901320010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine typically involves the reaction of 3-nitrobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with chloroacetonitrile to yield the oxadiazole ring. The final step involves the reaction with cyclopropanamine to introduce the cyclopropane moiety.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amines and hydroxylamines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and reported biological activities:
Key Observations:
- Bioactivity Trends: Halogenated analogs (e.g., 2,4-dichlorophenyl) show potent anticancer activity, particularly against liver cancer (Hep-G2) , while methoxy-substituted compounds (e.g., 1f, LMM5) exhibit selectivity for non-small cell lung cancer (NSCLC) or antifungal targets .
Anticancer Activity
- 2,4-Dichlorophenyl Derivative : Demonstrated strong selectivity for Hep-G2 liver cancer cells (IC₅₀ = 2.46 µg/mL), attributed to the electron-withdrawing chloro groups enhancing DNA intercalation or topoisomerase inhibition .
- HOP-92 NSCLC Selectivity : Compound 1f (4-methoxyphenyl) showed >70% growth inhibition in HOP-92 cells at 10 µM, likely due to methoxy group interactions with hydrophobic kinase pockets .
Antifungal Activity
- LMM5: Exhibited antifungal activity against Candida albicans (MIC = 8 µg/mL), linked to thioredoxin reductase inhibition via the sulfamoylbenzamide scaffold .
Biological Activity
N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables that provide a comprehensive overview of its effects.
Chemical Structure and Properties
The compound features a cyclopropanamine core linked to a 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl moiety. The oxadiazole ring is known for its role in various biological activities, including anticancer and antimicrobial effects. The nitrophenyl group enhances the compound's reactivity and potential biological interactions.
Molecular Formula
- Chemical Formula : CHNO
- Molecular Weight : 218.21 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study conducted by Lakshmithendral et al. (2019) focused on the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives as anti-breast cancer agents. The findings suggested that these compounds inhibit cell proliferation in a dose-dependent manner, with some derivatives showing IC values in the low micromolar range .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 |
| Compound B | 8.7 | MDA-MB-231 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The presence of the nitro group is often linked to enhanced antibacterial activity.
Research Findings
In a comparative study on various oxadiazole derivatives, it was found that compounds containing nitrophenyl groups exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar oxadiazole derivatives have shown to interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS production leads to oxidative stress in microbial cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
Q & A
Basic: What synthetic routes are recommended for preparing N-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine?
Answer:
The synthesis typically involves a multi-step procedure:
Esterification : Start with 3-nitrobenzoic acid esterification to form methyl 3-nitrobenzoate.
Hydrazide Formation : React with hydrazine hydrate to yield 3-nitrophenylhydrazide.
Oxadiazole Cyclization : Treat with cyanogen bromide (BrCN) in methanol to form 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine.
Coupling Reaction : React the oxadiazole amine with cyclopropanemethyl chloride or a brominated cyclopropane derivative in the presence of a base (e.g., NaH) in dry THF.
Key Validation : Confirm intermediates via H/C NMR and IR spectroscopy. Final product purity is assessed via HPLC (>95%) .
Advanced: How does the 3-nitrophenyl substituent influence anticancer activity compared to other aryl groups?
Answer:
The 3-nitrophenyl group enhances electron-withdrawing effects, improving DNA intercalation or enzyme inhibition. Comparative data from analogous compounds:
The nitro group may improve oxidative stress modulation but could reduce solubility. SAR studies recommend balancing electron-withdrawing groups with hydrophilic moieties .
Basic: What spectroscopic methods validate the structure of this compound?
Answer:
- H/C NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm) and oxadiazole carbons (δ 155–165 ppm). Nitrophenyl protons appear as aromatic multiplets (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect C=N (1600–1650 cm) and NO (1520–1350 cm) stretches.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Advanced: How can computational modeling predict drug-likeness and target interactions?
Answer:
- Lipinski’s Rule : Calculate log P (<5), molecular weight (<500 Da), H-bond donors/acceptors. For the target compound (MW 276.24), log P is estimated at ~2.1 (via Molinspiration), complying with criteria .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like p53-MDM2 or tubulin. The nitro group may form hydrogen bonds with kinase active sites (e.g., EGFR).
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. Nitro groups may require metabolic stability testing .
Basic: What in vitro assays evaluate antiproliferative activity?
Answer:
Follow NCI-60 protocols :
Cell Lines : Test against panels (e.g., leukemia, breast, colon cancers) at 10 μM concentration.
Growth Inhibition (% GI) : Measure via MTT assay after 48-hour exposure.
Dose-Response Curves : Calculate IC values for sensitive cell lines (e.g., MDA-MB-231 for breast cancer) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Control Variables : Standardize assay conditions (cell passage number, serum concentration).
- SAR Analysis : Compare substituent effects (e.g., nitro vs. chloro) on log P and binding affinity.
- Orthogonal Assays : Validate hits via apoptosis assays (Annexin V) or target-specific tests (e.g., tubulin polymerization inhibition).
- Meta-Analysis : Pool data from multiple studies (e.g., NCI-60 and independent labs) to identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
